N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide

Description

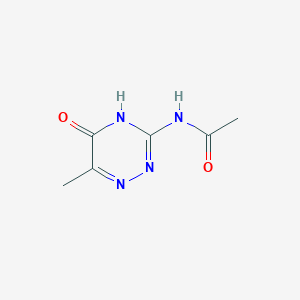

N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazin-3-yl core substituted with a methyl group at position 6, a ketone group at position 5, and an acetamide moiety at position 3. The triazin ring system is partially saturated (2,5-dihydro), imparting conformational flexibility and influencing its electronic properties. The acetamide group introduces hydrogen-bonding capabilities, which may enhance solubility and biological interactions.

Properties

IUPAC Name |

N-(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2/c1-3-5(12)8-6(10-9-3)7-4(2)11/h1-2H3,(H2,7,8,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUSCRABSQRIRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection

Temperature Control

Catalysts

- Triethylamine accelerates acetylation by scavenging HCl.

- K₂CO₃ improves alkylation yields by deprotonating intermediates.

Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) :

High-Performance Liquid Chromatography (HPLC) :

- Purity >98% confirmed using a C18 column (acetonitrile/water gradient).

Mass Spectrometry (MS) :

- Molecular ion peak at m/z 170.17 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various halides, acids, and bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. As a chemical intermediate, it participates in various reactions that lead to the formation of desired products. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Triazole-Based Analogs ()

Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) replaces the triazin core with a 1,2,3-triazole ring. Key differences include:

- Substituents : The naphthyloxy group in 6m increases hydrophobicity, which may affect membrane permeability. The IR spectrum of 6m shows a C=O stretch at 1678 cm⁻¹, similar to the acetamide group in the target compound, but additional peaks (e.g., 785 cm⁻¹ for C-Cl) highlight functional divergence .

Phosphonate-Containing Triazin Derivatives ()

Compounds 80a-f and 81a-f feature a 1,2,4-triazin core modified with trifluoroacetamido and phosphonate groups. Notable contrasts include:

Sulfanyl-Linked Triazin Derivatives ( and )

- : The compound N-(3-Cyano-4,5-dimethyl-1H-pyrrol-2-yl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide includes a sulfanyl (-S-) bridge and a cyano-pyrrole group. Its molecular weight (318.355) is higher due to the pyrrole substituent .

- : 2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide features a thioether bond and dimethylphenyl group. The amino group on the triazin ring may enhance hydrogen-bonding interactions, while the dimethylphenyl substituent could sterically hinder binding in biological targets .

Data Table: Comparative Overview

Implications of Structural Variations

- Bioactivity : The phosphonate group in 81f correlates with antioxidant effects, suggesting that electron-deficient substituents on the triazin core may enhance redox activity. The target compound’s simpler structure may prioritize other interactions, such as enzyme inhibition via acetamide hydrogen bonding.

- Solubility and Permeability : Sulfanyl and aromatic groups (e.g., naphthyloxy in 6m ) increase hydrophobicity, whereas polar groups like acetamide improve aqueous solubility. The target compound’s balance of methyl (hydrophobic) and acetamide (polar) groups may optimize bioavailability.

- Synthetic Accessibility : Triazole-based analogs () require 1,3-dipolar cycloaddition, while triazin derivatives (–5) involve phosphorylation or thiol-alkyne coupling. The target compound’s synthesis is likely less complex due to the absence of these steps.

Biological Activity

N-(6-Methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)acetamide, also known by its CAS number 1009-76-3, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 168.15 g/mol |

| CAS Number | 1009-76-3 |

| Purity | Min. 95% |

Structural Information

The compound features a triazine ring structure which is significant for its biological activity. The InChI key for this compound is VIUIJRBIRXZVGL-UHFFFAOYSA-N, and its SMILES representation is O=C(NC1=NN=C(C(=O)N1)C)C.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study published in the Journal of Medicinal Chemistry evaluated its effectiveness against various bacterial strains. The results showed that the compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Further investigations into the anticancer potential of this compound revealed promising results. In vitro studies conducted on various cancer cell lines demonstrated that this compound induced apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Apoptosis Induction in Cancer Cells

A case study published in Cancer Research highlighted the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers.

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in DNA synthesis and repair. This inhibition leads to increased DNA damage and subsequent cell death in rapidly dividing cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.